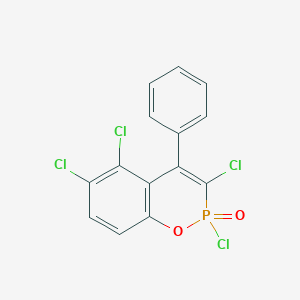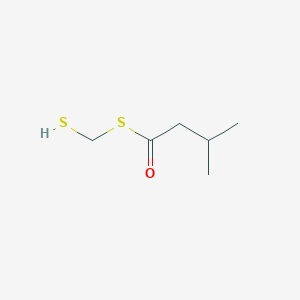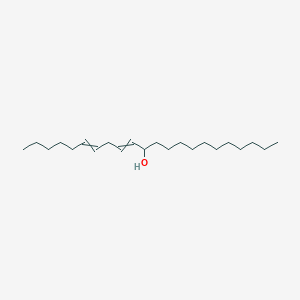[2,4,6-tri(propan-2-yl)phenyl]phosphane CAS No. 881407-32-5](/img/structure/B12602001.png)
[(Anthracen-9-yl)methyl](methyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to an anthracene moiety and a tri(propan-2-yl)phenyl group. Organophosphorus compounds are widely studied due to their applications in catalysis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane typically involves the reaction of anthracene derivatives with phosphine reagents. One possible route could be:
Starting Materials: Anthracene, methylphosphine, and 2,4,6-tri(propan-2-yl)phenyl chloride.
Reaction Conditions: The reaction might be carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using a solvent like toluene or THF (tetrahydrofuran).
Procedure: The anthracene derivative could be reacted with methylphosphine in the presence of a base (e.g., sodium hydride) to form the intermediate, which is then reacted with 2,4,6-tri(propan-2-yl)phenyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group can be replaced or modified.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Halogenating agents or other electrophiles can be used under mild conditions.
Coordination: Transition metal salts (e.g., palladium, platinum) in solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane can act as a ligand in homogeneous catalysis, facilitating reactions like hydrogenation, hydroformylation, and cross-coupling.
Biology
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine
Drug Development: Phosphine derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action for (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane largely depends on its application:
Catalysis: The phosphine ligand coordinates with a metal center, altering its electronic properties and facilitating the catalytic cycle.
Bioconjugation: The compound can form covalent bonds with biomolecules, enabling the study of protein interactions and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its steric bulk and electronic properties.
Anthracene-based phosphines: Similar compounds with varying substituents on the anthracene moiety.
Uniqueness
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane is unique due to its specific combination of anthracene and tri(propan-2-yl)phenyl groups, which can impart distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
881407-32-5 |
|---|---|
Molekularformel |
C31H37P |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
anthracen-9-ylmethyl-methyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C31H37P/c1-20(2)25-17-28(21(3)4)31(29(18-25)22(5)6)32(7)19-30-26-14-10-8-12-23(26)16-24-13-9-11-15-27(24)30/h8-18,20-22H,19H2,1-7H3 |
InChI-Schlüssel |
PMXVGLBPBAAIOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C)CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)


![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)



![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)
![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
![3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12601999.png)

